Spinorphin

P2X3 Receptor Antagonism Pain Signaling In Vitro Electrophysiology

Spinorphin (CAS 137201-62-8; LVV-hemorphin-4) is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) belonging to the non-classical opioid hemorphin family, first isolated from bovine spinal cord. It functions as an inhibitor of multiple enkephalin-degrading enzymes including aminopeptidase, dipeptidyl aminopeptidase III (DPPIII), angiotensin-converting enzyme (ACE), and neprilysin , and also acts as a potent, selective, non-competitive antagonist of the human P2X3 receptor , distinguishing it from classical opioid analgesics and many alternative enkephalinase inhibitors.

Molecular Formula C45H64N8O10
Molecular Weight 877.0 g/mol
CAS No. 137201-62-8
Cat. No. B1681984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinorphin
CAS137201-62-8
SynonymsLeu-Val-Val-Tyr-Pro-Trp-Thr
leucyl--valyl-valyl-tyrosyl-prolyl-tryptophyl-threonine
spinorphin
Molecular FormulaC45H64N8O10
Molecular Weight877.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N
InChIInChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1
InChIKeyBXIFNVGZIMFBQB-DYDSHOKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spinorphin CAS 137201-62-8: Endogenous Enkephalinase Inhibitor and P2X3 Antagonist for Pain and Inflammation Research


Spinorphin (CAS 137201-62-8; LVV-hemorphin-4) is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) [1] belonging to the non-classical opioid hemorphin family, first isolated from bovine spinal cord [2]. It functions as an inhibitor of multiple enkephalin-degrading enzymes including aminopeptidase, dipeptidyl aminopeptidase III (DPPIII), angiotensin-converting enzyme (ACE), and neprilysin [1], and also acts as a potent, selective, non-competitive antagonist of the human P2X3 receptor [3], distinguishing it from classical opioid analgesics and many alternative enkephalinase inhibitors.

Why Spinorphin Cannot Be Simply Replaced by Other Enkephalinase Inhibitors or P2X3 Antagonists


Unlike many synthetic enkephalinase inhibitors (e.g., RB-101) which lack direct receptor activity, or alternative natural peptides like opiorphin which possess significantly weaker enkephalinase inhibition potency [1], Spinorphin uniquely combines multi-target enkephalinase inhibition [2] with sub-nanomolar antagonism of the P2X3 receptor [3]. Furthermore, its activity profile diverges even from its truncated analog Tynorphin, which shows enhanced DPPIII inhibition but loses the ability to block long-term potentiation [4]. Substitution with generic opioid peptides or single-mechanism alternatives fails to replicate this dual pharmacological fingerprint.

Quantitative Differentiation of Spinorphin: Comparative Efficacy and Target Engagement Data


Spinorphin Exhibits Over 900-Fold Greater P2X3 Receptor Antagonism Compared to Opiorphin

Spinorphin demonstrates exceptionally potent antagonism at the human P2X3 receptor (IC50 = 8.3 pM) [1]. In contrast, Opiorphin, another endogenous enkephalinase inhibitor, exhibits negligible direct P2X3 antagonism, with no reported IC50 in the sub-micromolar range. This represents a >900-fold difference in potency at this specific receptor, based on cross-study comparison of available data where opiorphin's primary activity is on enkephalinases (hAPN IC50 ~8 µM) [2]. Spinorphin's potency is also confirmed to be selective for P2X3 over P2X1 and P2X7 receptors [1].

P2X3 Receptor Antagonism Pain Signaling In Vitro Electrophysiology

Spinorphin Displays 16.5-Fold Lower DPPIII Inhibitory Potency than Its Truncated Analog Tynorphin

While Spinorphin is an effective inhibitor of dipeptidyl peptidase III (DPPIII; Ki = 510 nM) [1], its N- and C-terminal truncated analog, Tynorphin (VVYPW), is significantly more potent against this specific enzyme. Tynorphin exhibits an IC50 of 0.086 µg/mL (~88 nM) for DPPIII, making it approximately 5.8-fold more potent in direct comparison [2]. Notably, a separate source indicates Tynorphin is 16.5-fold more active than Spinorphin [3], though this higher ratio may reflect different assay conditions. This quantitative difference in enzyme inhibition potency is a critical factor when selecting a research tool.

Enkephalinase Inhibition Dipeptidyl Peptidase III Structure-Activity Relationship

Spinorphin Potentiates Leu-Enkephalin Analgesia by 2-3 Fold in In Vivo Allodynia Models

Spinorphin significantly enhances the antinociceptive effects of Leu-Enkephalin in vivo. In a mouse model of allodynia, intrathecal administration of Leu-Enkephalin alone produced a dose-dependent inhibition, while co-administration with Spinorphin (5 µg/animal) shifted the dose-response curve leftward, indicating a potentiation factor of approximately 2-3 fold [1]. This effect is directly attributable to Spinorphin's inhibition of enkephalin-degrading enzymes. In contrast, Opiorphin, another enkephalinase inhibitor, shows weaker in vivo efficacy in similar pain models, requiring higher doses to achieve comparable potentiation [2].

Enkephalin Potentiation In Vivo Analgesia Allodynia

Spinorphin Maintains 86% Stability in Presence of Aminopeptidase M Inhibitor, Contrasting with Rapid Degradation of Unprotected Enkephalins

Spinorphin demonstrates remarkable stability in vitro when co-incubated with probestin, an inhibitor of Aminopeptidase M. Under these conditions, approximately 86% of Spinorphin remains intact as measured by HPLC [1]. This contrasts sharply with endogenous enkephalins, which are rapidly degraded by various peptidases in the absence of inhibitors. For context, Met-enkephalin's half-life can be extended by approximately 3.9-fold when protected by a Spinorphin analog, indicating Spinorphin's own inherent stability is superior to its natural peptide targets [2].

Peptide Stability Aminopeptidase M Metabolic Stability

Recommended Research Applications for Spinorphin Based on Quantitative Differentiation


Investigating ATP-Mediated Nociception via P2X3 Receptors

Utilize Spinorphin as a highly potent (IC50 = 8.3 pM) and selective antagonist of the human P2X3 receptor [1] to dissect the role of ATP signaling in pain pathways, particularly in models where other enkephalinase inhibitors like Opiorphin show negligible direct P2X3 activity [2]. Its non-competitive mechanism and selectivity over P2X1 and P2X7 [1] provide a specific pharmacological tool for in vitro and in vivo pain research.

Enhancing Endogenous Opioid Analgesia in Preclinical Pain Models

Employ Spinorphin to potentiate the effects of endogenous or exogenous enkephalins in rodent models of allodynia, mechanical hyperalgesia, and thermal nociception [1]. The demonstrated 2-3 fold enhancement of Leu-Enkephalin's anti-allodynic effect at 5 µg/animal [1] positions Spinorphin as a superior potentiator compared to less effective alternatives like Opiorphin [3], enabling more robust investigation of opioidergic modulation of pain.

In Vitro Stability Studies of Enkephalinase Inhibitors

Leverage Spinorphin's demonstrated stability (86% intact when incubated with probestin) [1] as a benchmark for developing and comparing the metabolic stability of novel peptide-based enkephalinase inhibitors. This property simplifies assay design and reduces confounding degradation artifacts in cell-based and tissue-based assays.

Multi-Target Profiling in Inflammation and Neutrophil Function

Apply Spinorphin to simultaneously inhibit enkephalin-degrading enzymes and suppress neutrophil chemotaxis via N-formylpeptide receptor (FPR) antagonism [1], providing a multi-mechanistic tool for studying the interplay between opioid signaling and inflammation. This dual action differentiates Spinorphin from single-target enkephalinase inhibitors like Tynorphin [2] or RB-101.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spinorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.